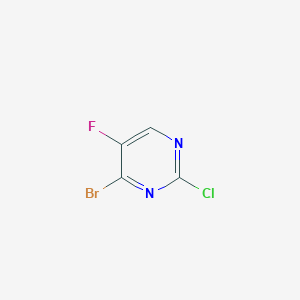
4-Bromo-2-chloro-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-5-fluoropyrimidine is a halogenated pyrimidine . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .
Synthesis Analysis
This compound can be synthesized from 2-Chloro-5-fluoropyrimidine . The synthesis process involves bromination of 2-Chloro-5-fluoropyrimidine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a molecular weight of 211.42 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . It has a molecular weight of 211.42 . The InChI code is 1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H .Applications De Recherche Scientifique
Halogen/Halogen Displacement Research
In a study by Schlosser and Cottet (2002), 4-Bromo-2-chloro-5-fluoropyrimidine and related compounds were used to explore halogen/halogen displacement in pyridines and other heterocycles. This research is significant for understanding chemical reactions involving halogen displacement, which is crucial in the synthesis of various organic compounds, including pharmaceuticals (Schlosser & Cottet, 2002).
Anticancer Research
Several studies have focused on the role of fluoropyrimidines, compounds related to this compound, in cancer treatment. For instance, the enhancement of the antitumor activity of 5-fluorouracil (5-FU) by inhibiting dihydropyrimidine dehydrogenase activity using related compounds was explored by Takechi et al. (2002). This research is crucial for improving cancer treatment strategies, particularly in enhancing the efficacy of existing chemotherapy agents (Takechi et al., 2002).
Synthesis of Novel Compounds
Wada et al. (2012) investigated the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. This research is important for drug discovery, especially in identifying new molecules that could serve as effective treatments for various diseases, including cancer (Wada et al., 2012).
Antiviral Research
In the field of antiviral research, compounds like this compound have been used to synthesize fluorinated pyrimidines with potential antitubercular activity. Verbitskiy et al. (2016) explored the synthesis and evaluation of fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, revealing their promising activity against Mycobacterium tuberculosis and other strains (Verbitskiy et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds such as 2-chloro-5-fluoropyrimidine have been used in the synthesis of benzamide scaffolds as potent antagonists against p2x7 receptors .
Mode of Action
Related compounds like 2-bromo-5-fluoropyridine can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Propriétés
IUPAC Name |
4-bromo-2-chloro-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZWYHNOTNPZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylethanesulfonamide](/img/structure/B2922381.png)
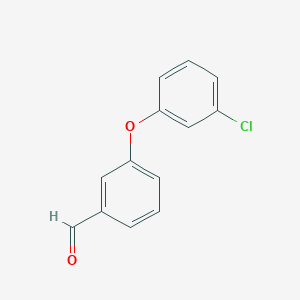

![N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2922385.png)
![(Z)-ethyl 1-isobutyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2922388.png)
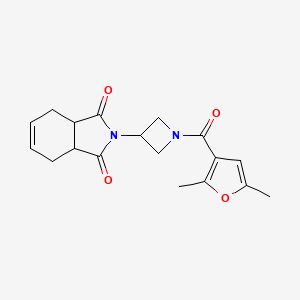

![1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922391.png)
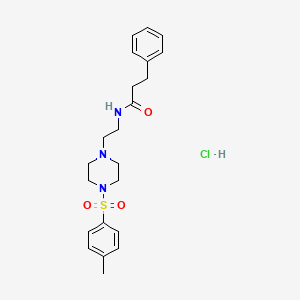

![Furo[3,2-b]pyridin-7-amine-HCl](/img/structure/B2922398.png)
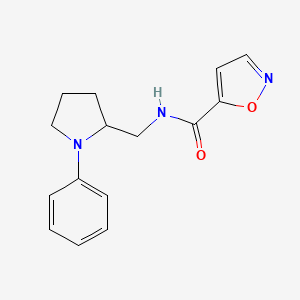
![Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2922402.png)
![4-Imino-3-methyl-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B2922404.png)